4-[(2-Fluorobenzyl)oxy]benzoyl chloride 4-[(2-Fluorobenzyl)oxy]benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160249-64-8
VCID: VC2667301
InChI: InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F
Molecular Formula: C14H10ClFO2
Molecular Weight: 264.68 g/mol

4-[(2-Fluorobenzyl)oxy]benzoyl chloride

CAS No.: 1160249-64-8

Cat. No.: VC2667301

Molecular Formula: C14H10ClFO2

Molecular Weight: 264.68 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Fluorobenzyl)oxy]benzoyl chloride - 1160249-64-8

Specification

CAS No. 1160249-64-8
Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
IUPAC Name 4-[(2-fluorophenyl)methoxy]benzoyl chloride
Standard InChI InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
Standard InChI Key GXPIZKOLAIUYPN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F
Canonical SMILES C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F

Introduction

Chemical Identity and Structural Properties

4-[(2-Fluorobenzyl)oxy]benzoyl chloride is an organofluorine compound belonging to the benzoyl chloride class of chemicals. This compound combines several key functional groups: a benzoyl chloride moiety, a benzyl ether linkage, and a fluorinated aromatic ring. Its structure consists of a benzoyl chloride group attached to a benzene ring, which is connected via an ether linkage to a 2-fluorobenzyl group.

Basic Chemical Parameters

Based on structural analysis and comparison with similar compounds, we can establish the following basic properties:

PropertyValue
Molecular FormulaC₁₄H₁₀ClFO₂
Molecular Weight264.68 g/mol
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder
Functional GroupsBenzoyl chloride, ether, fluorobenzyl
Structural ClassificationFunctionalized benzoyl chloride

Structural Features and Reactivity Centers

The compound's reactivity is primarily determined by three key structural features:

Synthesis Methodologies

General Synthetic Routes

The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride typically follows established routes similar to those used for related compounds, with modifications to accommodate the specific substitution pattern.

From Corresponding Carboxylic Acid

The most common synthesis route involves converting 4-[(2-fluorobenzyl)oxy]benzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions:

ReagentRoleReaction Conditions
Thionyl Chloride (SOCl₂)Chlorinating AgentReflux, 3-4 hours
Catalytic DMFCatalystTrace amounts
Dry Solvent (DCM/Toluene)Reaction MediumAnhydrous conditions

This method is analogous to the synthesis of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, where the conversion of the carboxylic acid to the acyl chloride proceeds efficiently under anhydrous conditions.

Alternative Synthesis Methods

Alternative approaches may include:

  • Reaction of 4-hydroxybenzoyl chloride with 2-fluorobenzyl halides in the presence of bases like potassium carbonate.

  • Two-step synthesis involving ether formation followed by chlorination of the carboxylic acid group.

Chemical Reactivity and Transformations

General Reactivity Patterns

As a benzoyl chloride derivative, 4-[(2-Fluorobenzyl)oxy]benzoyl chloride exhibits high reactivity toward nucleophiles. This characteristic makes it valuable as an intermediate in organic synthesis, particularly for introducing the 4-[(2-fluorobenzyl)oxy]benzoyl group into various molecular scaffolds.

Key Reaction Types

Reaction TypeNucleophile ExampleProductApplication
EsterificationAlcohols (R-OH)EstersPharmaceutical intermediates
AmidationAmines (R-NH₂)AmidesPeptide synthesis, drug candidates
ThioesterificationThiols (R-SH)ThioestersBiochemical probes
HydrolysisWaterCarboxylic acidRegeneration of precursor

The precise reaction conditions and product distributions would be expected to parallel those of similar benzoyl chlorides, with modifications due to the electronic effects of the 2-fluorobenzyl substituent.

Applications in Chemical Research and Industry

The compound 4-[(2-Fluorobenzyl)oxy]benzoyl chloride serves as a valuable building block in various chemical applications, primarily due to its reactive benzoyl chloride group and the specific substitution pattern.

Organic Synthesis Applications

In organic synthesis, this compound finds utility as:

  • An acylating agent for introducing the 4-[(2-fluorobenzyl)oxy]benzoyl moiety

  • A building block for complex molecular architectures

  • A reagent for the synthesis of specialized esters and amides

Potential ApplicationRationaleRelated Structural Features
Enzyme InhibitorsFluorobenzyl groups often enhance binding to hydrophobic pockets2-Fluorobenzyl moiety
Anti-inflammatory AgentsBenzoyl derivatives show activity in inflammatory pathwaysBenzoyl core structure
Metabolic Stability EnhancersFluorine substitution can block metabolic degradationOrtho-fluorine position

These applications represent potential areas where 4-[(2-Fluorobenzyl)oxy]benzoyl chloride might find utility, based on the known properties of structurally related compounds.

Analytical Characterization

Spectroscopic Properties

The characterization of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride would typically involve multiple spectroscopic techniques. Based on data for similar compounds, we can anticipate the following spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleiExpected Chemical Shifts and Features
¹H NMR- Aromatic protons: 7.0-8.2 ppm (complex multiplets)
- Benzylic CH₂: 5.0-5.3 ppm (singlet or doublet due to F coupling)
¹³C NMR- Carbonyl carbon: 165-170 ppm
- Aromatic carbons: 110-165 ppm
- C-F: doublet with large coupling constant
- Benzylic carbon: 65-70 ppm
¹⁹F NMR- Single peak, typically between -110 and -120 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • Strong C=O stretching (acyl chloride): 1750-1780 cm⁻¹

  • C-O-C stretching (ether): 1200-1250 cm⁻¹

  • C-F stretching: 1000-1100 cm⁻¹

  • Aromatic C=C stretching: 1450-1600 cm⁻¹

Mass Spectrometry

In mass spectrometry, characteristic fragmentation patterns would likely include:

  • Molecular ion peak at m/z 264 (M⁺)

  • Loss of chlorine: m/z 229 (M⁺-Cl)

  • Fragmentation at the ether linkage

  • 2-Fluorobenzyl fragment: m/z 109

Comparisons with Structurally Related Compounds

Understanding the relationship between 4-[(2-Fluorobenzyl)oxy]benzoyl chloride and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogs and Their Properties

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chlorideC₁₅H₁₂ClFO₃Additional methoxy group at 3-positionHigher molecular weight (294.70 g/mol), potentially different reactivity pattern
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chlorideC₁₄H₉Cl₂FO₂Different substitution pattern on both aromatic ringsDifferent electronic properties due to chlorine substitution
3-[(4-Fluorobenzyl)oxy]benzoyl chlorideC₁₄H₁₀ClFO₂Fluorine at para-position of benzyl group; ether at meta-positionIsomeric structure with potentially different reactivity and biological properties
4-Fluorobenzyl chlorideC₇H₆ClFSimpler structure, lacks benzoyl chloride and ether linkageMore volatile (BP 82°C at 26 mm Hg), reactive benzyl halide

This comparison highlights that small structural changes, such as the position of substituents or the addition of functional groups, can significantly alter the physicochemical properties and reactivity profiles of these compounds.

Hazard TypeDescriptionPrecautionary Measures
Chemical ReactivityHighly reactive toward nucleophiles, including waterStore under anhydrous conditions
Moisture SensitivityHydrolyzes in moist air to form HClKeep in sealed containers under inert atmosphere
Lachrymatory PropertiesMay cause eye irritation and tearingUse in well-ventilated areas with appropriate PPE
CorrosivityCan release HCl upon reaction with moistureAvoid contact with skin and eyes

Research Opportunities and Future Directions

Synthetic Methodology Development

The compound presents opportunities for methodology development, particularly in:

  • Selective acylation reactions

  • Chemoselective transformations preserving the fluorobenzyl ether linkage

  • Green chemistry approaches to its synthesis and subsequent reactions

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